

Spectroscopic Profile of 4-Benzyloxyphenylhydrazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Benzyl-1-(4-benzyloxy)hydrazine hydrochloride

Cat. No.: B1274144

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectral data for **4-Benzyl-1-(4-benzyloxy)hydrazine hydrochloride**, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Chemical Structure and Properties

IUPAC Name: (4-(benzyloxy)phenyl)hydrazine hydrochloride CAS Number: 52068-30-1

Molecular Formula: C₁₃H₁₅CIN₂O Molecular Weight: 250.73 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Benzyl-1-(4-benzyloxy)hydrazine hydrochloride**, providing a quantitative basis for its structural identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for **4-Benzyl-1-(4-benzyloxy)hydrazine hydrochloride** are presented below.

Table 1: ^1H NMR Spectral Data (600 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.11	bs	3H	-NH ₃ ⁺
7.44-7.40	m	2H	Aromatic-H
7.40-7.35	m	2H	Aromatic-H
7.33-7.29	m	1H	Aromatic-H
7.01-6.93	m	4H	Aromatic-H
5.05	s	2H	-O-CH ₂ -

Abbreviation: bs = broad singlet, m = multiplet, s = singlet

Table 2: ^{13}C NMR Spectral Data (150 MHz, DMSO-d₆)[\[1\]](#)[\[2\]](#)

Chemical Shift (δ) ppm	Assignment
153.7	Aromatic C-O
139.1	Aromatic C
137.3	Aromatic C
128.5	Aromatic C-H
128.4	Aromatic C-H
128.3	Aromatic C-H
127.9	Aromatic C-H
127.7	Aromatic C-H
127.5	Aromatic C-H
117.1	Aromatic C-H
116.9	Aromatic C-H
115.5	Aromatic C-H
115.3	Aromatic C-H
69.5	-O-CH ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **4-Benzylxyloxyphenylhydrazine hydrochloride** are listed below.

Table 3: IR Spectral Data (ATR, pure)[1][2]

Wavenumber (v _{max}) cm ⁻¹	Description
3232	N-H stretch
2906 (br)	C-H stretch (aromatic and aliphatic)
2693	N-H stretch (ammonium salt)
1568	C=C aromatic stretch
1508	C=C aromatic stretch
1242	C-O stretch (aryl ether)
1177	C-N stretch

Abbreviation: br = broad

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, confirming its elemental composition.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data (EI)[1][2]

Parameter	Value
Calculated m/z for C ₁₃ H ₁₄ N ₂ O	214.1106
Measured m/z	214.1110

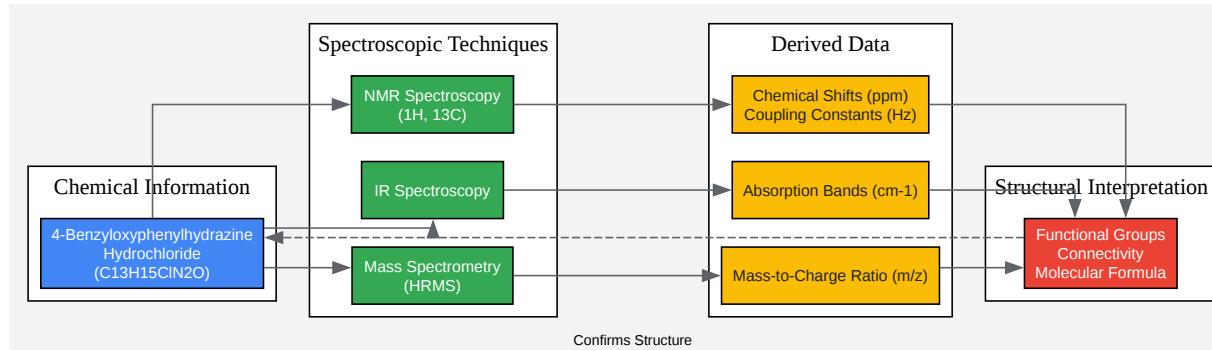
Experimental Protocols

The following section details the synthetic procedure for preparing **4-Benzylxylophenylhydrazine hydrochloride**, which is essential for obtaining the material for spectroscopic analysis.

Synthesis of 4-Benzylxylophenylhydrazine Hydrochloride[1][2][3]

A general procedure for the synthesis involves the diazotization of 4-benzyloxyaniline hydrochloride followed by reduction.[2][3]

Materials:


- 4-Benzylxylaniline hydrochloride
- Concentrated Hydrochloric Acid (HCl)
- Sodium nitrite (NaNO_2)
- Stannous chloride (SnCl_2)
- Water
- Ether (Et_2O)

Procedure:

- 4-Benzylxylaniline hydrochloride (e.g., 3.00 g, 12.5 mmol) is added to water (25 mL) and stirred at 0°C for 10 minutes.[1][2]
- A solution of sodium nitrite (e.g., 852 mg, 12.3 mmol) in water (6 mL) is added dropwise to the suspension over 15 minutes, maintaining the temperature at 0°C.[1][2]
- The reaction mixture is stirred for an additional 15 minutes at 0°C.[1][2]
- A solution of stannous chloride (e.g., 6.40 g, 33.1 mmol) in water (7.5 mL) is then slowly added to the mixture.[1][2]
- The reaction is stirred at 0°C for 1 hour.[1][2]
- The resulting off-white precipitate is collected by filtration, washed with water, and then triturated with ether to yield the final product.[1][2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from the chemical structure to the acquisition and interpretation of the various spectral data.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Benzylxylophenylhydrazine hydrochloride | 52068-30-1 [chemicalbook.com]
- 2. 4-Benzylxylophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Benzylxylophenylhydrazine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1274144#spectral-data-for-4-benzylxylophenylhydrazine-hydrochloride-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com